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The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutics.
A critical aspect of successful RNA synthesis is the strategic use of protecting groups,
particularly for the 2'-hydroxyl (2'-OH) function of the ribose sugar. The choice of the 2'-OH
protecting group significantly impacts coupling efficiency, deprotection conditions, and the
overall purity and yield of the final RNA product. This guide provides an objective comparison of
commonly used 2'-hydroxyl protecting groups, supported by experimental data and detailed
protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Key 2'-Hydroxyl Protecting Groups: A Comparative
Overview

The most prevalent 2'-OH protecting groups in RNA synthesis are silyl ethers, such as tert-
butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and acetal-based groups like
1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and 2'-bis(2-acetoxyethoxy)methyl (ACE).
Each of these groups presents a unique set of advantages and disadvantages in terms of
stability, steric hindrance, and deprotection methodology.

TBDMS (tert-butyldimethylsilyl): As one of the most established and widely used protecting
groups, TBDMS offers a balance of stability and reactivity.[1] It is stable to the conditions of the
synthesis cycle but can be removed with fluoride ions.[2] However, its steric bulk can lead to
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longer coupling times and reduced coupling efficiency compared to some newer alternatives.[3]
There is also a risk of 2' to 3' migration of the silyl group under basic conditions, which can lead
to the formation of non-biological 2'-5' phosphodiester linkages.[4][5]

TOM (Triisopropylsilyloxymethyl): The TOM group was developed to address some of the
limitations of TBDMS.[1] The oxymethyl spacer between the silyl group and the 2'-OH reduces
steric hindrance, leading to higher coupling efficiencies and shorter coupling times.[3][6] The
TOM group is also less prone to migration than TBDMS.[4][5]

Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl): This acetal-based protecting group offers
an alternative to silyl ethers. It is stable to the basic conditions used for the removal of
nucleobase and phosphate protecting groups and is cleaved under acidic conditions (pH 2-3).
[4][7] The Fpmp group has been shown to be suitable for the synthesis of biologically active
RNA.[8]

ACE (2'-bis(2-acetoxyethoxy)methyl): The ACE chemistry utilizes a unique 2'-orthoester
protecting group in conjunction with a 5'-silyl protecting group.[9] This strategy allows for rapid
coupling rates, often comparable to DNA synthesis.[10] A key advantage of the ACE group is
that it can be removed under very mild acidic conditions (pH 3.8), and the 2'-ACE-protected
RNA is nuclease-resistant and can be purified before the final deprotection step.[3][9]

Quantitative Performance Data

The selection of a 2'-hydroxyl protecting group is often guided by its performance in key stages
of RNA synthesis. The following tables summarize quantitative data for coupling efficiency and
deprotection conditions for the discussed protecting groups.
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Protecting Group

Average Coupling
Efficiency (%)

Typical Coupling
- . Notes
Time (min)

TBDMS

~98%

Efficiency can be
lower for longer

10-15 oligonucleotides due
to steric hindrance.
[11]

TOM

>99%

The oxymethyl spacer
reduces steric

25-6 hindrance, leading to
higher efficiency.[3]
[12]

Fpmp

>98%

Optimized synthesis
cycles have made
Fpmp a reliable
choice.[8][13]

ACE

>99%

Rapid coupling
kinetics are a key
feature of ACE
chemistry.[14]

<15

Table 1: Comparison of Coupling Efficiencies and Times.
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Protecting Group

Deprotection
Reagent(s)

Deprotection
Conditions

Notes

TBDMS

1. Aqueous
Ammonia/Ethanol or
AMA

1. 55°C, 4-17 hours or
65°C, 10 min

Two-step deprotection

is required.[5]

2. TEA-3HF or TBAF
in DMSO/THF

2. 65°C, 2.5 hours or
RT, 24 hours

Fluoride source for
desilylation.[2][15]

TOM

1. AMA or EMAM

1. 65°C, 10 min or
35°C, 6 hours

Fast and reliable
deprotection.[4][16]

2. TEA-3HF in DMSO

2. 65°C, 2.5 hours

Similar desilylation to
TBDMS.[16]

Fpmp

1. AQueous Ammonia
or Triethylamine in

Agqueous Ammonia

1. 55°C, 8-10 hours or
80°C, 2 hours

Two-step
deprotection.[8]

2. Acetic Acid (pH 3)

2. 25°C, ~24 hours

Mild acidic cleavage
of the acetal.[4][7]

ACE

1. Disodium-2-
carbamoyl-2-
cyanoethylene-1,1-
dithiolate (S2Na2) in
DMF

1. RT, 30 min

Removal of phosphate

protecting groups.[10]

2. 40% Aqueous

Cleavage from

support and

_ 2.55°C, 10 min
Methylamine (NMA) nucleobase
deprotection.[10]
3. TEMED-Acetate ) Mild final deprotection
3. 60°C, 30 min

buffer (pH 3.8)

of the 2'-OH.[9][14]

Table 2: Comparison of Deprotection Conditions.

Experimental Protocols
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Detailed and optimized protocols are essential for reproducible and high-quality RNA synthesis.

The following sections provide step-by-step methodologies for the synthesis and deprotection
of RNA using TBDMS, TOM, Fpmp, and ACE protecting groups.

TBDMS-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., 3%
trichloroacetic acid in dichloromethane).

Coupling: Activation of the TBDMS-protected phosphoramidite with an activator (e.g., 5-
ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing RNA chain. A
coupling time of 10-15 minutes is typically used.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure
sequences.

Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an
iodine solution.

Deprotection Protocol:

Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous
ammonia and ethanol (3:1 v/v) at 55°C for 4-17 hours, or with an ammonium
hydroxide/methylamine (AMA) solution at 65°C for 10 minutes.[5] This step cleaves the RNA
from the support and removes the protecting groups from the nucleobases and the
phosphate backbone.

2'-OH Deprotection (Desilylation): The crude RNA is dried and then redissolved in anhydrous
DMSO. Triethylamine trihydrofluoride (TEA-3HF) is added, and the mixture is heated at 65°C
for 2.5 hours to remove the TBDMS groups.[15]

Quenching and Precipitation: The reaction is quenched, and the fully deprotected RNA is
precipitated, typically with a salt solution and an alcohol (e.g., sodium acetate and butanol or
ethanol).[15]
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TOM-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

Detritylation: Removal of the 5-DMT group with an acid.

Coupling: Activation of the TOM-protected phosphoramidite with an activator (e.g., 5-
benzylthio-1H-tetrazole). A shorter coupling time of 3-6 minutes is generally sufficient.[6]

Capping: Acetylation of unreacted 5'-hydroxyls.

Oxidation: Oxidation of the phosphite triester.
Deprotection Protocol:

o Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for 10
minutes or with ethanolic methylamine (EMAM) at 35°C for 6 hours.[16]

e 2'-OH Deprotection (Desilylation): The crude RNA is dried and redissolved in anhydrous
DMSO. TEA-3HF is added, and the mixture is heated at 65°C for 2.5 hours.[16]

e Quenching and Precipitation: The reaction is quenched, and the RNA is precipitated as
described for the TBDMS protocol.

Fpmp-Protected RNA Synthesis and Deprotection
Synthesis Cycle:

Detritylation: Removal of the 5-DMT group.

Coupling: Activation of the Fpmp-protected phosphoramidite with an activator. A coupling
time of approximately 5 minutes is used.[13]

Capping: Acetylation of unreacted 5'-hydroxyls.

Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:
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o Cleavage and Base Deprotection: The solid support is treated with aqueous ammonia at
55°C for 8-10 hours or with a triethylamine/aqueous ammonia mixture at 80°C for 2 hours.[8]

o 2'-OH Deprotection: The crude RNA is treated with an acidic buffer (e.g., 0.01 M HCI, pH 2-3)
at room temperature for approximately 24 hours to remove the Fpmp groups.[4][7] Care
must be taken to control the pH to avoid degradation of acid-sensitive sequences.[7]

o Neutralization and Desalting: The solution is neutralized, and the fully deprotected RNA is
desalted.

ACE-Protected RNA Synthesis and Deprotection

Synthesis Cycle:

5'-Silyl Deprotection: Removal of the 5'-silyl protecting group using a fluoride source (e.g.,
triethylamine trihydrofluoride).

Coupling: Activation of the 2'-ACE-protected phosphoramidite with an activator. Coupling
times are very short, typically less than 90 seconds.[14]

Capping: Acetylation of unreacted 5'-hydroxyls.

Oxidation: Oxidation of the phosphite triester.
Deprotection Protocol:

o Phosphate Deprotection: The solid support is treated with 1 M disodium-2-carbamoyl-2-
cyanoethylene-1,1-dithiolate (S2Na2) in DMF for 30 minutes at room temperature to remove
the methyl phosphate protecting groups.[10]

+ Cleavage and Base Deprotection: The support is then treated with 40% aqueous
methylamine (NMA) at 55°C for 10 minutes to cleave the RNA from the support and remove
the nucleobase protecting groups.[10]

e 2'-OH Deprotection: The 2'-ACE groups are removed by hydrolysis in a mild acidic buffer
(e.g., TEMED-acetate buffer, pH 3.8) at 60°C for 30 minutes.[9][14]

o Desalting: The fully deprotected RNA is then desalted.
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Visualizing the RNA Synthesis Workflow

The following diagram illustrates the general workflow for solid-phase RNA synthesis and
highlights the key differences in the deprotection pathways for each of the discussed 2'-
hydroxyl protecting groups.

Click to download full resolution via product page

Caption: RNA synthesis and deprotection workflow.

Conclusion

The choice of a 2'-hydroxyl protecting group is a critical decision in the chemical synthesis of
RNA, with significant implications for yield, purity, and the overall efficiency of the process.
While TBDMS remains a workhorse in the field, newer protecting groups like TOM and ACE
offer distinct advantages in terms of higher coupling efficiencies and milder deprotection
conditions, respectively. The Fpmp group provides a reliable alternative with a different
deprotection strategy. By carefully considering the comparative data and experimental
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protocols presented in this guide, researchers can make an informed decision to select the
most appropriate 2'-OH protecting group for their specific research and development goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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